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Abstract

This technical guide provides a comprehensive overview of the historical and scientific
research surrounding Candicine, a quaternary ammonium alkaloid first identified in the mid-
20th century. The document details the discovery and isolation of Candicine, its chemical
synthesis, and elucidates its mechanism of action as a ganglionic stimulant with nicotine-like
properties. This guide is intended to be a valuable resource for researchers in pharmacology,
natural product chemistry, and drug development, offering detailed experimental protocols,
structured quantitative data, and visual diagrams of its biosynthetic and signaling pathways.

Discovery and Isolation
Initial Discovery

Candicine was first isolated and named by the Italian chemist Ladislao Reti in 1933.[1] His
research focused on the alkaloids present in the Argentine cactus Trichocereus candicans, now
reclassified as Echinopsis candicans.[1][2] Reti's work, published in the Comptes Rendus des
Séances de la Société de Biologie et ses Filiales, marked the formal discovery of this natural
product.[1] The concentration of Candicine in Echinopsis candicans can be quite variable,
ranging from 0.5% to 5% of the total alkaloid content.[3]

Isolation from Echinopsis candicans
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The isolation of Candicine from its natural source involves a standard acid-base extraction
protocol for alkaloids. The following is a generalized methodology based on common practices
for phytochemical analysis of cacti.[4][5]

Experimental Protocol: Isolation of Candicine

o Sample Preparation: Fresh or dried plant material of Echinopsis candicans is finely
powdered to increase the surface area for extraction.

» Extraction: The powdered plant material is subjected to Soxhlet extraction or maceration with
methanol or ethanol.[6]

 Acidification: The alcoholic extract is concentrated under reduced pressure, and the residue
is acidified with a dilute mineral acid (e.g., 1% HCI). This converts the alkaloids into their
water-soluble salt forms.

 Purification: The acidic agueous solution is then washed with a non-polar organic solvent
(e.g., dichloromethane or ether) to remove non-alkaloidal lipophilic impurities.[4]

» Basification and Extraction: The purified acidic solution is made alkaline (pH 9-10) with a
base such as ammonium hydroxide. This liberates the free alkaloid bases. The aqueous
solution is then repeatedly extracted with a water-immiscible organic solvent like chloroform
or dichloromethane.[4]

e Final Isolation: The combined organic extracts are dried over anhydrous sodium sulfate and
the solvent is evaporated to yield the crude alkaloid mixture. Candicine, being a quaternary
ammonium salt, may require specific chromatographic techniques for further purification from
other alkaloids like hordenine and tyramine which are also present in the plant.[2]

Logical Workflow for Candicine Isolation

A generalized workflow for the isolation of Candicine.

Chemical Synthesis and Characterization

Candicine is the N,N,N-trimethyl derivative of tyramine. Its synthesis is typically achieved
through the exhaustive methylation of hordenine (N,N-dimethyltyramine), which itself is
synthesized from tyramine.
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Synthesis of Hordenine from Tyramine

Hordenine can be synthesized from tyramine via reductive amination.
Experimental Protocol: Synthesis of Hordenine
¢ Reaction Setup: Tyramine is dissolved in a suitable solvent such as methanol.

o Methylation: An excess of formaldehyde and a reducing agent like sodium borohydride are
added to the solution. The reaction proceeds via the formation of an iminium intermediate
which is then reduced. This step is repeated to achieve dimethylation.

o Work-up and Purification: The reaction is quenched, and the product is extracted and
purified, often by crystallization of its salt.

Synthesis of Candicine from Hordenine

The final step to produce Candicine is the quaternization of the tertiary amine of hordenine.
Experimental Protocol: Synthesis of Candicine lodide
o Reaction: Hordenine is dissolved in a solvent like methanol or acetone.

o Quaternization: An excess of methyl iodide is added to the solution. The reaction mixture is
then stirred, often at room temperature or with gentle heating, for several hours to allow for
the formation of the quaternary ammonium salt.

« |solation: As Candicine iodide is a salt, it will often precipitate out of the solution upon
completion of the reaction or upon cooling. The precipitate is collected by filtration, washed
with a cold solvent to remove unreacted starting materials, and then dried.

Quantitative Data for Synthesis
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Step Reactants Reagents Product Typical Yield
Formaldehyde,
1 Tyramine Sodium Hordenine High
borohydride
2 Hordenine Methyl iodide Candicine lodide  >90%
Biosynthesis

The biosynthesis of Candicine in plants begins with the amino acid L-tyrosine. The pathway
involves a series of enzymatic reactions, primarily decarboxylation and sequential N-
methylation.

o Decarboxylation: L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TyDC)
to form tyramine.

» First N-methylation: Tyramine is then methylated by an N-methyltransferase to yield N-
methyltyramine.

e Second N-methylation: A subsequent methylation step, catalyzed by another N-
methyltransferase, converts N-methyltyramine to hordenine (N,N-dimethyltyramine).

e Third N-methylation: The final step is the methylation of hordenine to form the quaternary
ammonium cation, Candicine.

Biosynthetic Pathway of Candicine

Tyrosine
. Decarboxylase g . N-Methyltransferase -N»Methyllyramine N-Methyltransferase N-Methyltransferase O

Click to download full resolution via product page

The biosynthetic pathway of Candicine from L-Tyrosine.
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Pharmacological Properties and Mechanism of

Action
Nicotine-Like Ganglionic Stimulation

Early pharmacological studies of Candicine revealed that its effects closely resemble those of
nicotine.[1] It acts as a ganglionic stimulant, affecting the autonomic nervous system.[7][8] This
action is characterized by an initial stimulation of autonomic ganglia, which can be followed by
a blockade at higher doses.

Interaction with Nicotinic Acetylcholine Receptors
(nAChRS)

The nicotine-like effects of Candicine are due to its interaction with nicotinic acetylcholine
receptors (NAChRS). These are ligand-gated ion channels that are widely distributed
throughout the central and peripheral nervous systems. While specific studies on Candicine's
binding affinity to various nAChR subtypes are limited, its action as a ganglionic stimulant
suggests that it likely acts as an agonist at neuronal nAChRs, such as the a334 subtype found
in autonomic ganglia.

Proposed Signaling Pathway of Candicine

Binding: Candicine binds to the agonist site on neuronal nAChRs located on the
postsynaptic membrane of autonomic ganglia.

e Channel Opening: This binding induces a conformational change in the receptor, opening the
ion channel.

o Depolarization: The open channel allows for the influx of cations (primarily Na* and Ca2*),
leading to depolarization of the postsynaptic membrane.

« Action Potential: If the depolarization reaches the threshold, an action potential is generated,
propagating the nerve impulse.

» Physiological Response: This leads to the stimulation of postganglionic neurons and the
corresponding physiological effects, such as changes in heart rate and blood pressure.[8]
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Signaling Pathway of Candicine at the Ganglionic Synapse

Binds to
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Acetylcholine

Click to download full resolution via product page

Proposed mechanism of Candicine at a nicotinic synapse.

Pharmacological Effects of Candicine

Organ/System Effect Reference
Blood Pressure Initial pressor effect [8]
Nictitating Membrane Contraction [8]

Bradycardia or Tachycardia

Heart ] ) [9]
(biphasic)
Respiration Stimulation [8]
Conclusion

Candicine, a quaternary ammonium alkaloid from Echinopsis candicans, has a rich history
rooted in early 20th-century natural product chemistry. Its discovery by Ladislao Reti paved the
way for pharmacological studies that identified its potent nicotine-like ganglionic stimulating
properties. The synthesis of Candicine is straightforward, involving the exhaustive methylation
of its precursor, hordenine. While its general mechanism of action through nicotinic
acetylcholine receptors is understood, further research is warranted to elucidate its specific
interactions with different nAChR subtypes and to explore its potential therapeutic applications.
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This guide provides a foundational resource for scientists and researchers to build upon this
historical knowledge in future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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